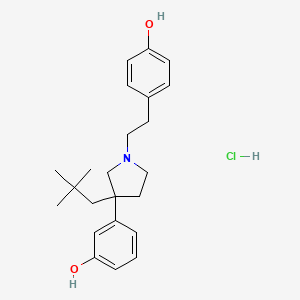
Phenol, m-(1-(p-hydroxyphenethyl)-3-neopentyl-3-pyrrolidinyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(4-Hydroxyphenethyl)-3-neopentylpyrrolidin-3-yl)phenol hydrochloride: is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(4-Hydroxyphenethyl)-3-neopentylpyrrolidin-3-yl)phenol hydrochloride typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Hydroxyphenethyl Group: The hydroxyphenethyl group can be introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base such as sodium hydride or potassium tert-butoxide.
Attachment of the Neopentyl Group: The neopentyl group can be attached through an alkylation reaction using neopentyl bromide or a similar alkylating agent.
Final Coupling and Hydrochloride Formation: The final step involves coupling the intermediate with phenol, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenethyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups or double bonds within the structure, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones, carboxylic acids, and aldehydes.
Reduction: Alcohols, alkanes, and amines.
Substitution: Alkylated, acylated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(1-(4-Hydroxyphenethyl)-3-neopentylpyrrolidin-3-yl)phenol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study cellular processes and molecular interactions. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biochemical pathways and identifying potential drug targets.
Medicine
In medicine, 3-(1-(4-Hydroxyphenethyl)-3-neopentylpyrrolidin-3-yl)phenol hydrochloride has potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting neurological disorders, cardiovascular diseases, and cancer.
Industry
In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the development of materials with enhanced performance and durability.
Mechanism of Action
The mechanism of action of 3-(1-(4-Hydroxyphenethyl)-3-neopentylpyrrolidin-3-yl)phenol hydrochloride involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Hydroxyphenyl)-N-(1-phenylethyl)pyrrolidine-1-carboxamide
- 3-(4-Hydroxyphenyl)-N-(2-methylpropyl)pyrrolidine-1-carboxamide
- 3-(4-Hydroxyphenyl)-N-(3-methylbutyl)pyrrolidine-1-carboxamide
Uniqueness
Compared to similar compounds, 3-(1-(4-Hydroxyphenethyl)-3-neopentylpyrrolidin-3-yl)phenol hydrochloride exhibits unique structural features, such as the neopentyl group and the specific arrangement of functional groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
38906-55-7 |
|---|---|
Molecular Formula |
C23H32ClNO2 |
Molecular Weight |
390.0 g/mol |
IUPAC Name |
3-[3-(2,2-dimethylpropyl)-1-[2-(4-hydroxyphenyl)ethyl]pyrrolidin-3-yl]phenol;hydrochloride |
InChI |
InChI=1S/C23H31NO2.ClH/c1-22(2,3)16-23(19-5-4-6-21(26)15-19)12-14-24(17-23)13-11-18-7-9-20(25)10-8-18;/h4-10,15,25-26H,11-14,16-17H2,1-3H3;1H |
InChI Key |
MHDNXJUAYGCFJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1(CCN(C1)CCC2=CC=C(C=C2)O)C3=CC(=CC=C3)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


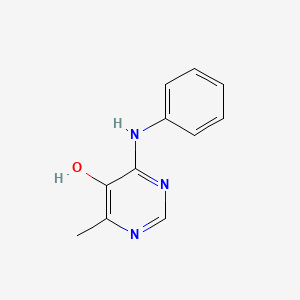

![1-Ethenyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B12914358.png)
![2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B12914365.png)

![2-[3-bis(3,5-difluorophenyl)phosphanylphenyl]-6-phenylphenol](/img/structure/B12914387.png)
![1-[(Diphenylphosphoryl)methyl]cycloheptan-1-ol](/img/structure/B12914394.png)
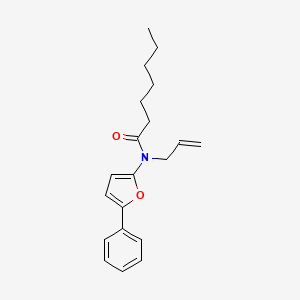
![1-(4-Chlorophenyl)-3H-pyridazino[4,5-b]indol-4(5H)-one](/img/structure/B12914401.png)
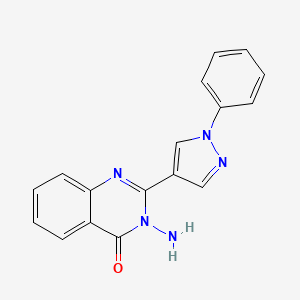
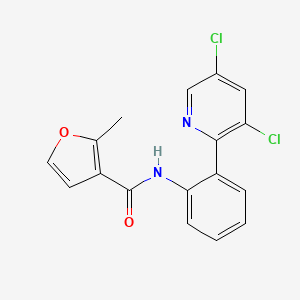
![5-(Ethoxymethyl)-1-[(2r,5s)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B12914427.png)


